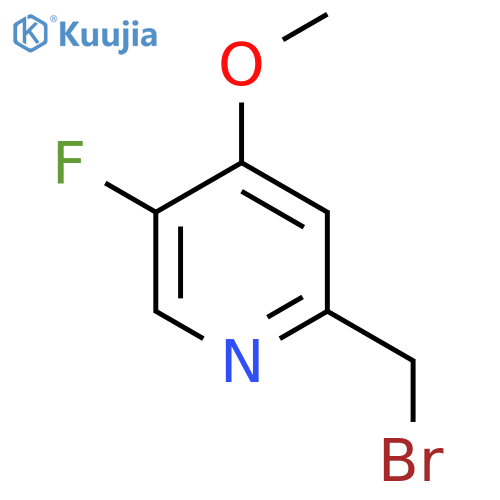

Cas no 1807265-76-4 (2-(Bromomethyl)-5-fluoro-4-methoxypyridine)

1807265-76-4 structure

商品名:2-(Bromomethyl)-5-fluoro-4-methoxypyridine

CAS番号:1807265-76-4

MF:C7H7BrFNO

メガワット:220.038984537125

CID:4901582

2-(Bromomethyl)-5-fluoro-4-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Bromomethyl)-5-fluoro-4-methoxypyridine

- 2-Bromomethyl-5-fluoro-4-methoxypyridine

-

- インチ: 1S/C7H7BrFNO/c1-11-7-2-5(3-8)10-4-6(7)9/h2,4H,3H2,1H3

- InChIKey: ZDGSIXVSUJEPJG-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C(=CN=1)F)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 125

- トポロジー分子極性表面積: 22.1

- 疎水性パラメータ計算基準値(XlogP): 1.5

2-(Bromomethyl)-5-fluoro-4-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029011946-1g |

2-Bromomethyl-5-fluoro-4-methoxypyridine |

1807265-76-4 | 95% | 1g |

$3,097.65 | 2022-03-31 | |

| Alichem | A029011946-250mg |

2-Bromomethyl-5-fluoro-4-methoxypyridine |

1807265-76-4 | 95% | 250mg |

$1,078.00 | 2022-03-31 |

2-(Bromomethyl)-5-fluoro-4-methoxypyridine 関連文献

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

1807265-76-4 (2-(Bromomethyl)-5-fluoro-4-methoxypyridine) 関連製品

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量